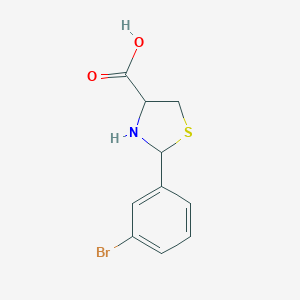
2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of similar compounds like “3-bromo-N-(3-fluorophenyl)benzenesulfonamide” is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed .Chemical Reactions Analysis
Ethers, which are structurally similar to thiazolidines, are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Several studies have synthesized and evaluated derivatives of thiazolidine for their antimicrobial activities. For instance, derivatives have shown significant biological activity against various microorganisms, including Gram-negative strains (Escherichia coli, Pseudomonas aeruginosa), Gram-positive strains (Bacillus subtilis, Staphylococcus aureus), and fungal strains (Candida albicans, Aspergillus niger) (Deep et al., 2014). This suggests potential for developing new antimicrobial agents based on thiazolidine derivatives.
Antitumor and Antioxidant Properties
Thiazolidine derivatives have also been synthesized and assessed for their antitumor and antioxidant activities. Some compounds exhibited promising activities, highlighting their potential in developing therapies against cancer and oxidative stress-related conditions (Gouda & Abu‐Hashem, 2011).
Crystal Structure Analysis
The crystal structure of certain thiazolidine derivatives has been elucidated, providing insights into their molecular arrangements and interactions. Such studies contribute to understanding the compound's physical and chemical properties, which is essential for designing materials with desired characteristics (Iyengar et al., 2005).
Supramolecular Aggregation Behavior
Research on thiazolidine-4-carboxylic acid derivatives has explored their supramolecular aggregation behavior. These studies are pivotal for applications in biocompatible supramolecular assemblies, which could have implications in gas storage, biosensing, and catalysis (Jagtap et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, “2-(3-Bromophenyl)propan-2-ol”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Zukünftige Richtungen
A compound with a similar structure, “2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid”, has been identified as a novel and selective Aurora A Kinase inhibitory lead with apoptosis properties . This suggests potential future directions for the study and application of “2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid” in the field of medicinal chemistry.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that bromophenyl groups are often involved in halogen bonding, which can influence the compound’s interaction with its targets . The thiazolidine ring and carboxylic acid group may also contribute to the compound’s activity through hydrogen bonding and ionic interactions .
Biochemical Pathways
Similar compounds have been implicated in a variety of pathways, including those involving the suzuki–miyaura coupling reaction .
Pharmacokinetics
The presence of the bromophenyl group may influence the compound’s lipophilicity and thus its absorption and distribution . The thiazolidine ring and carboxylic acid group could potentially be metabolized by various enzymes in the body .
Result of Action
Similar compounds have been known to induce a variety of biological responses, depending on their specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid . For example, the compound’s activity could potentially be affected by the pH of the environment, as this can influence the ionization state of the carboxylic acid group .
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVZEQCJORCGOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2Z)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421799.png)
![ethyl 5-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421801.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[4-(diethylamino)-2-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421802.png)
![ethyl 2-[4-(diethylamino)-2-methoxybenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421806.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421807.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421808.png)
![ethyl 2-[3-({4-nitrobenzyl}oxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421810.png)
![ethyl 2-(3-bromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421811.png)
![ethyl (2Z)-2-(1H-indol-3-ylmethylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421812.png)
![Methyl 2-chloro-5-(1-formyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B421817.png)
![1,7-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B421818.png)
![ethyl 2-[4-(diethylamino)-2-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421819.png)
![4-[1,7-Bis(4-chlorophenyl)-3,5,10-trioxo-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzonitrile](/img/structure/B421820.png)
![methyl 2-chloro-5-((9s,10s)-9-methyl-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzoate](/img/structure/B421821.png)